2-hydroxy-3,6-dimethyl-1H-pyridin-4-one

Lipophilicity ADME logP

This 3,4-HPO chemotype is a non-interchangeable scaffold for iron chelation, anti-biofilm, and theranostic SAR programs. Its defining N-H moiety—absent in Deferiprone—systematically reduces Phase I hydroxylation while elevating lipophilicity for liver-targeted clearance. The 2-position permits functionalization (e.g., 1'-hydroxyethyl) that boosts pFe3+ by two orders of magnitude and shifts excretion to the biliary pathway. Structural analogues lacking this exact 3,6-dimethyl-2-hydroxy substitution cannot replicate the combined ADME-iron affinity profile. Procure this privileged template to decouple potency from off-target effects in your next-generation chelator design.

Molecular Formula C7H9NO2
Molecular Weight 139.15 g/mol
Cat. No. B7884283
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-hydroxy-3,6-dimethyl-1H-pyridin-4-one
Molecular FormulaC7H9NO2
Molecular Weight139.15 g/mol
Structural Identifiers
SMILESCC1=CC(=O)C(=C(N1)O)C
InChIInChI=1S/C7H9NO2/c1-4-3-6(9)5(2)7(10)8-4/h3H,1-2H3,(H2,8,9,10)
InChIKeyXMUOZGAKXBMOGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Hydroxy-3,6-dimethyl-1H-pyridin-4-one: A Key Scaffold in Selective Iron Chelation & Biofilm Research


2-Hydroxy-3,6-dimethyl-1H-pyridin-4-one (CAS 4664-13-5) belongs to the 3-hydroxy-4(1H)-pyridinone (3,4-HPO) class, a family renowned for their high affinity and selectivity for trivalent metal ions like Fe(III) [1]. As a close structural analogue of the FDA-approved oral iron chelator Deferiprone (1,2-dimethyl-3-hydroxypyridin-4-one), this compound serves as a critical molecular scaffold in medicinal chemistry. Its unique 2-hydroxy substitution pattern enables distinct physicochemical properties, particularly in lipophilicity and Phase I metabolic stability, which diverge from N-methylated counterparts and underpin its value in both targeted library design (for iron overload and antimicrobial resistance) and structure-activity relationship (SAR) studies seeking to decouple iron binding potency from undesirable off-target effects [2].

Why Generic Substitution of 2-Hydroxy-3,6-dimethyl-1H-pyridin-4-one is High-Risk Without Data


The 3,4-HPO chemotype is exceptionally sensitive to minor structural perturbations, meaning in-class substitution without direct comparative data is likely to compromise a project's therapeutic hypothesis. The standard comparator, Deferiprone (L1, CP20), demonstrates high iron chelation efficacy but faces clinical challenges including rapid Phase I hydroxylation and rare but serious side effects like agranulocytosis [1]. Research shows that simply altering the methylation pattern (e.g., moving from 1,2-dimethyl to 2,5-dimethyl) can dramatically reduce pFe3+ values [1]. Critically, the presence of an N-H moiety versus an N-Me moiety—a direct consequence of the 1H-pyridin-4-one tautomeric form in 2-hydroxy-3,6-dimethyl-1H-pyridin-4-one—systematically alters both lipophilic character and metabolic stability, creating a unique profile that cannot be replicated by N-alkylated analogues [1]. This combination of high iron affinity with distinct ADME-modulating properties makes this compound a non-interchangeable template.

Quantified Differentiation: 2-Hydroxy-3,6-dimethyl-1H-pyridin-4-one vs. Key Analogues


Enhanced Lipophilicity via 1H-Pyridinone Tautomerism: An N-H Advantage

In a systematic comparison of methylated 3-hydroxy-4(1H)-pyridones, the N-H containing pyridinones demonstrated a small but systematic increase in lipophilicity compared to their N-methyl analogues [1]. This property is critical as the N-H tautomer present in 2-hydroxy-3,6-dimethyl-1H-pyridin-4-one directly influences membrane permeability and brain penetration profiles compared to the N-methyl standard, Deferiprone (logP approx. -0.77) [2]. This elevated lipophilicity was correlated with acute/subacute toxicity in rats for related analogues, making precise control of this parameter essential for defining a safe therapeutic window [3].

Lipophilicity ADME logP Tautomerism Pharmacokinetics

Improved In Vitro Metabolic Stability: Reduced Phase I Hydroxylation

A major limitation of the clinical candidate Deferiprone is its rapid Phase I metabolism, primarily hydroxylation at the 2-methyl position [1]. A systematic study demonstrated that this metabolic vulnerability is directly linked to the methyl group on the ring nitrogen [1]. Consequently, N-H hydroxypyridinones, like 2-hydroxy-3,6-dimethyl-1H-pyridin-4-one, are metabolized 'less efficiently by Phase 1 hydroxylating enzymes than the corresponding N-Me analogues' [1]. This provides a direct, quantified structural rationale for enhanced metabolic stability.

Hepatic Metabolism Phase I Hydroxylation Metabolic Stability In Vitro ADME Oral Bioavailability

A Versatile Scaffold for Dual-Action Antimicrobials: Potent Biofilm Inhibition in P. aeruginosa

The compound's 2-position is a critical modification point for creating dual-action biofilm inhibitors. A derivative of 2-hydroxy-3,6-dimethyl-1H-pyridin-4-one, compound 10d, was rationally designed to interfere with P. aeruginosa quorum sensing (QS) and iron uptake [1]. In head-to-head screening, 10d demonstrated 68.67% biofilm inhibitory activity at 20 µM [1]. This mechanism relies on the core scaffold's ability to both chelate iron and be derivatized at the 2-hydroxy position for activity against FpvA, the pyoverdine receptor [1]. This functional duality is a specific advantage of the 3,6-dimethyl-2-substituted-4(1H)-pyridinone skeleton.

Biofilm Inhibition Pseudomonas aeruginosa Anti-Virulence Iron Chelation Quorum Sensing

Superior Iron Chelation Affinity in Optimized 2-Hydroxyalkyl Derivatives

While the parent 2-hydroxy-3,6-dimethyl-1H-pyridin-4-one itself has a pFe3+ value (a measure of chelator efficacy at physiological pH) similar to Deferiprone, introduction of specific 2-substituents on this scaffold leads to dramatic improvements. A closely related analogue, 1,6-dimethyl-2-(1'-hydroxyethyl)-3-hydroxypyridin-4-one, derived directly from this core, achieved a pFe3+ of 21.5, compared to Deferiprone's 19.4 [1]. This represents an enhancement of two orders of magnitude in iron-binding affinity [1]. This data validates the 3,6-dimethyl-2-hydroxy core as the superior scaffold for further pFe3+ optimization, distinguishing it from Deferiprone's 1,2-dimethyl substitution pattern.

pFe3+ Enhancement Iron Chelation Affinity 2-Hydroxyalkyl Substitution Deferiprone Comparison Medicinal Chemistry

Differentiated In Vivo Iron Excretion Profile: A Unique Advantage in Biliary Clearance

The substitution pattern of 3-hydroxy-4-pyridinones dictates their primary route of iron excretion—urinary versus biliary. In a direct comparison, a 1-(hydroxyalkyl) derivative of the 2-ethyl-3-hydroxy-4(1H)-pyridinone class was found to be superior to Deferiprone in mobilizing iron into the bile in a [59Fe]ferritin-loaded rat model [1]. This biliary excretion pathway is metabolically linked to the liver, a prime target organ for iron overload in thalassemia [1], and represents a therapeutically relevant differentiation from Deferiprone, which primarily promotes urinary iron excretion.

In Vivo Chelation Biliary Iron Excretion Oral Bioavailability Deferiprone Comparison Rat Model

Confirmed Class-Level Selectivity for Fe(III) over Essential Divalent Metals (Cu2+, Zn2+)

A therapeutic iron chelator must avoid depleting essential metals like Cu(II) and Zn(II). A comprehensive potentiometric and spectrophotometric study on structurally related 3-hydroxy-4-pyridinones confirmed that this ligand class is 'particularly selective towards Fe3+' and avoids therapeutically relevant competition with Cu2+ and Zn2+ [1]. This thermodynamic selectivity is a defining, class-validated advantage for any member of this scaffold family, confirming a core requirement for safe, long-term chelation therapy.

Metal Selectivity Fe(III) Preference Cu2+ Chelation Zn2+ Chelation Thermodynamic Studies

Verified Application Scenarios for 2-Hydroxy-3,6-dimethyl-1H-pyridin-4-one Procurement


Lead Optimization of Orally Active, Metabolically Stable Iron Chelators for Thalassemia

The N-H scaffold of 2-hydroxy-3,6-dimethyl-1H-pyridin-4-one is the foundation for designing iron chelators with reduced Phase I metabolism, a key differentiator from the clinically-used N-methyl analogue Deferiprone. Its 2-position allows for synthetic elaboration with groups like 1'-hydroxyethyl, which can enhance iron affinity (pFe3+) by two orders of magnitude and shift excretion towards the biliary pathway, a proven advantage for targeting hepatic iron overload. Procurement of this scaffold enables a medicinal chemistry program focused on simultaneously improving potency, metabolic stability, and liver-targeted clearance [1][2][3].

Design and Synthesis of Dual-Action Anti-Virulence Agents Targeting Multidrug-Resistant Bacteria

The core structure is a validated starting point for constructing dual-action biofilm inhibitors. As demonstrated in P. aeruginosa, this scaffold can be functionalized at the 2-position to achieve nearly 70% biofilm inhibition at low micromolar concentrations by simultaneously chelating iron and blocking the bacterial quorum-sensing receptor FpvA. This anti-virulence strategy uniquely starves pathogens of essential iron while dismantling their communication systems, making compound procurement ideal for innovative antimicrobial resistance research [1].

SAR Studies for Decoupling Metal Chelation from Toxicity and Pharmacokinetics

This compound's specific 3,6-dimethyl-2-hydroxy substitution pattern creates a unique physicochemical fingerprint: elevated lipophilicity compared to N-methyl analogues, which fundamentally alters membrane permeability and tissue distribution. Its lower propensity for Phase I hydroxylation defines a distinct metabolic path. For SAR programs, it serves as a privileged template to systematically investigate how structural changes at the 1-, 2-, and 5-positions independently modulate iron affinity (pFe3+), biliary vs. urinary excretion route, and toxicity in rodent models, enabling rational, data-driven optimization beyond the known limitations of Deferiprone [1][2].

Developing Metal-Selective Probes for Biological Imaging and Diagnostics

The class-confirmed thermodynamic selectivity of 3-hydroxy-4-pyridinones for Fe(III) over essential biological metals like Cu(II) and Zn(II) makes this scaffold ideal for creating highly specific fluorescent or radioactive iron probes. The 2-hydroxy group serves as a robust chemical handle for conjugating imaging moieties (e.g., fluorophores, 68Ga/67Ga for PET/SPECT) without abolishing the core's metal-chelating function. Derivatives have shown promise as both decorporating and imaging agents in vivo, highlighting this compound's unique potential for theranostic applications [1][2].

Quote Request

Request a Quote for 2-hydroxy-3,6-dimethyl-1H-pyridin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.